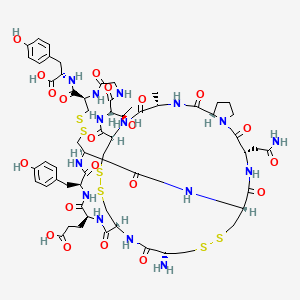

H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH

Description

Properties

Key on ui mechanism of action |

Linaclotide is a potent, highly selective agonist of guanylate cyclase-C (GC-C), a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells. GC-C regulates chloride secretion. Linaclotide has a dual mode of action. Firstly, linaclotide and its active metabolite bind to transmembrane GC-C. Activation of GC-C results in an increase in both intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP activates the cGMP-dependent protein kinase II (PKG-II), which phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel expressed on the apical surface of intestinal epithelial cells. CFTR activation promotes the secretion of chloride and bicarbonate ions and inhibits sodium absorption, resulting in increased intestinal fluid and accelerated GI transit. Secondly, linaclotide exerts anti-nociceptive effects by reducing visceral hypersensitivity. Increased levels of extracellular cGMP in submucosa inhibit colonic nociceptors, relieving intestinal pain. Activation of guanylate cyclase-C (GC-C) expressed predominantly on intestinal epithelial cells by guanylin, uroguanylin or the closely related GC-C agonist peptide, linaclotide, stimulates generation, and release of cyclic guanosine-3',5'-monophosphate (cGMP). Evidence that the visceral analgesic effects of linaclotide are mediated by a novel, GC-C-dependent peripheral sensory mechanism was first demonstrated in animal models of visceral pain. Subsequent studies with uroguanylin or linaclotide have confirmed the activation of a GC-C/cGMP pathway leading to increased submucosal cGMP mediated by cGMP efflux pumps, which modulates intestinal nociceptor function resulting in peripheral analgesia. These effects can be reproduced by the addition of exogenous cGMP and support a role for GC-C/cGMP signaling in the regulation of visceral sensation, a physiological function that has not previously been linked to the GC-C/cGMP pathway. Notably, targeting the GC-C/cGMP pathway for treatment of gastrointestinal pain and abdominal sensory symptoms has now been validated in the clinic. ... Linaclotide, a synthetic 14-amino acid peptide, is a potent and selective guanylate cyclase-C (GC-C) agonist with visceral analgesic and secretory activities. This first-in-class orally active peptide is structurally related to the guanylin peptide family, which is involved in the regulation of fluid homeostasis and bowel function of the GI tract. Both linaclotide and its active metabolite bind to GC-C and act locally on the luminal surface of the intestinal epithelium. Activation of GC-C results in an increase in both intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevation in intracellular cGMP stimulates secretion of chloride and bicarbonate into the intestinal lumen, through activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit. Linaclotide has been shown to both accelerate GI transit and reduce intestinal pain. The linaclotide-induced reduction in visceral pain is thought to be mediated by increased extracellular cGMP, which was shown to decrease the activity of pain-sensing nerves. Linaclotide is a minimally absorbed agonist of guanylate cyclase-C (GUCY2C or GC-C) that reduces symptoms associated with irritable bowel syndrome with constipation (IBS-C). Little is known about the mechanism by which linaclotide reduces abdominal pain in patients with IBS-C. We determined the effects of linaclotide on colonic sensory afferents in healthy mice and those with chronic visceral hypersensitivity. We assessed pain transmission by measuring activation of dorsal horn neurons in the spinal cord in response to noxious colorectal distention. Levels of Gucy2c messenger RNA were measured in tissues from mice using quantitative reverse transcription polymerase chain reaction and in situ hybridization. We used human intestinal cell lines to measure release of cyclic guanosine-3',5'-monophosphate (cGMP) by linaclotide. We performed a post-hoc analysis of data from a phase III, double-blind, parallel-group study in which 805 patients with IBS-C were randomly assigned to groups given an oral placebo or 290 ug linaclotide once daily for 26 weeks. We quantified changes in IBS-C symptoms, including abdominal pain. In mice, linaclotide inhibited colonic nociceptors with greater efficacy during chronic visceral hypersensitivity. Intra-colonic administration of linaclotide reduced signaling of noxious colorectal distention to the spinal cord. The colonic mucosa, but not neurons, was found to express linaclotide's target, GC-C. The downstream effector of GC-C, cGMP, was released after administration of linaclotide and also inhibited nociceptors. The effects of linaclotide were lost in Gucy2c(-/-) mice and prevented by inhibiting cGMP transporters or removing the mucosa. During 26 weeks of linaclotide administration, a significantly greater percentage of patients (70%) had at least a 30% reduction in abdominal pain compared with patients given placebo (50%). We have identified an analgesic mechanism of linaclotide: it activates GC-C expressed on mucosal epithelial cells, resulting in the production and release of cGMP. This extracellular cGMP acts on and inhibits nociceptors, thereby reducing nociception. We also found that linaclotide reduces chronic abdominal pain in patients with IBS-C. Linaclotide is a guanlylate cyclase-C (GC-C) receptor agonist. GC-C receptor is found in the luminal aspect of intestinal epithelium and dopamine neurons in the brain, and is a key receptor for heat-stable enterotoxins that are responsible for acute secretory diarrhea. Linaclotide is structurally related to the guanylin peptide family, which is involved in the regulation of intestinal fluid homeostasis and bowel function, and includes the hormones guanylin and uroguanlyin. Linaclotide, similarly to guanylin and uroguanylin, is able to increase intracellular concentrations of the second messenger cyclic guanosine monophosphate (cGMP) through activation of the GC-C receptor, located on the apical surface of epithelial cells throughout the intestine. The presence of intracellular cGMP triggers a signal transduction cascade that leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) through its cGMP-dependent phosphorylation by protein kinase G II (PKG II). CFTR activation causes secretion of chloride and bicarbonate into the intestinal lumen, causing an increase in fluid secretion and acceleration of GI transit. cGMP is also transported out of the cell into the intestinal lumen and submucosa, modulating the activity of local afferent nerve fibers and causing a reduced visceral pain. |

|---|---|

CAS No. |

851199-59-2 |

Molecular Formula |

C59H79N15O21S6 |

Molecular Weight |

1526.8 g/mol |

IUPAC Name |

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95) |

InChI Key |

KXGCNMMJRFDFNR-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

Appearance |

Solid powder |

boiling_point |

2045.0±65.0 °C(Predicted) |

Color/Form |

White to off-white powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Slightly soluble Slightly soluble in water Slightly soluble in aqueous sodium chloride |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MM-416775; MM 416775; MM416775; MD-1100 acetate; Linaclotide; Linaclotide acetate; Linzess; Constela |

Origin of Product |

United States |

Molecular and Structural Biology of Linaclotide

Peptide Structure and Composition of Linaclotide

Linaclotide is a 14-amino acid, heterodetic cyclic peptide. nih.gov Its structure was intentionally designed to enhance stability and potency at the GC-C receptor compared to its endogenous counterparts. nih.govnih.gov

Primary Amino Acid Sequence Analysis

The primary structure of Linaclotide consists of a sequence of 14 naturally occurring amino acids. frontiersin.org The one-letter and three-letter abbreviation sequence is as follows:

One-letter: CCEYCCNPACTGCY wikipedia.org

Three-letter: Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr google.com

This specific sequence, particularly the placement of six cysteine residues, is fundamental to its three-dimensional structure and biological activity. nih.govwikipedia.org

| Position | Three-Letter Code | One-Letter Code | Amino Acid Name |

|---|---|---|---|

| 1 | Cys | C | Cysteine |

| 2 | Cys | C | Cysteine |

| 3 | Glu | E | Glutamic Acid |

| 4 | Tyr | Y | Tyrosine |

| 5 | Cys | C | Cysteine |

| 6 | Cys | C | Cysteine |

| 7 | Asn | N | Asparagine |

| 8 | Pro | P | Proline |

| 9 | Ala | A | Alanine |

| 10 | Cys | C | Cysteine |

| 11 | Thr | T | Threonine |

| 12 | Gly | G | Glycine |

| 13 | Cys | C | Cysteine |

| 14 | Tyr | Y | Tyrosine |

Disulfide Bond Connectivity and Cyclization

A critical feature of Linaclotide's structure is its three intramolecular disulfide bonds, which create a compact, cyclic conformation. nih.govebi.ac.uk These bonds are essential for maintaining the peptide's biologically active shape and providing enhanced stability. nih.govmdpi.com The specific connectivity of these bonds is between:

Cysteine 1 and Cysteine 6 (Cys¹-Cys⁶) nih.gov

Cysteine 2 and Cysteine 10 (Cys²-Cys¹⁰) nih.gov

Cysteine 5 and Cysteine 13 (Cys⁵-Cys¹³) nih.gov

This three-disulfide arrangement locks the molecule into its active conformation, stabilizing three β-turns. nih.govfrontiersin.org

Comparison with Endogenous Guanylin (B122020) and Uroguanylin (B126073) Peptides

Linaclotide was designed as an analogue of the endogenous peptides guanylin and uroguanylin, which are the natural ligands for the GC-C receptor. nih.govnih.gov While they share a common function, there are key structural differences.

Human guanylin and uroguanylin are smaller peptides that possess only two disulfide bonds. nih.govnih.govscielo.br This structural difference means that guanylin and uroguanylin can exist as two interchangeable topoisomers, only one of which is active and has a high affinity for the GC-C receptor. nih.gov In contrast, the third disulfide bond in Linaclotide constrains the peptide, locking it into its active conformation, which contributes to its enhanced stability and greater potency. nih.govacs.org Linaclotide is reported to be eight- to ten-fold more potent than guanylin and uroguanylin. nih.gov

Homology with Bacterial Heat-Stable Enterotoxins (STa)

Linaclotide's structure also shows significant homology to heat-stable enterotoxins (STa) produced by pathogenic strains of Escherichia coli. mdpi.comresearchgate.netscielo.br These bacterial toxins are also potent activators of the GC-C receptor. mdpi.comtaylorandfrancis.com Like Linaclotide, STa peptides contain three intramolecular disulfide bonds, which are crucial for their tertiary structure and toxic activity. nih.govnih.govwikipedia.org This three-disulfide bond arrangement (CysI-CysIV, CysII-CysV, and CysIII-CysVI) is a shared feature that confers high potency and stability. nih.govacs.org Linaclotide was effectively designed as a hybrid of the endogenous peptides and the more stable bacterial STa. nih.govacs.org

| Peptide | Amino Acid Count | Number of Disulfide Bonds | Key Structural Feature |

|---|---|---|---|

| Linaclotide | 14 nih.gov | 3 nih.gov | Locked active conformation nih.gov |

| Guanylin | 15 (Human) scielo.br | 2 scielo.br | Forms interchangeable topoisomers nih.gov |

| Uroguanylin | 16 (Human) wikipedia.org | 2 scielo.brwikipedia.org | Forms interchangeable topoisomers nih.gov |

| E. coli STa | 18 or 19 mdpi.com | 3 mdpi.com | Highly stable, rigid structure wikipedia.org |

Guanylate Cyclase-C (GC-C) Receptor Characteristics

Linaclotide exerts its effects by binding to and activating the Guanylate Cyclase-C (GC-C) receptor. wikipedia.orgacs.org GC-C is a type I transmembrane receptor that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) inside the cell. frontiersin.orgnih.gov

GC-C Receptor Distribution in Intestinal Epithelium

The Guanylate Cyclase-C (GC-C) receptor is predominantly expressed on the apical (luminal) surface of intestinal epithelial cells. frontiersin.orgnih.govnih.gov Its distribution extends throughout the entire length of the intestine, from the duodenum to the rectum. nih.govoup.com While the receptor itself is expressed relatively uniformly along the rostrocaudal axis of the intestine, its endogenous ligands, guanylin and uroguanylin, have differential expression patterns. nih.govoup.com Uroguanylin is found mainly in the small intestine, while guanylin is expressed primarily in the distal small intestine and colon. nih.govfrontiersin.org The widespread distribution of the GC-C receptor throughout the intestinal epithelium makes it an accessible target for luminally-acting drugs like Linaclotide. nih.govoup.com

Ligand-Binding Domain Interactions

Linaclotide exerts its effects by binding to the extracellular domain of the GC-C receptor, which is located on the luminal surface of intestinal epithelial cells. drugbank.comportico.orgnih.gov This interaction is characterized by high affinity and specificity. drugbank.com Research conducted on human colon carcinoma T84 cells demonstrated that linaclotide binds to GC-C receptors with a high affinity, exhibiting a dissociation constant (Ki) in the nanomolar range. researchgate.net

A key feature of this interaction is its pH independence. frontiersin.org Unlike the endogenous ligands guanylin and uroguanylin, which show preferential binding at different pH levels found throughout the gastrointestinal tract, linaclotide maintains its high-affinity binding across a broad pH range (pH 5-8). swan.ac.uknih.gov This is attributed to its stable, rigid structure, which is locked into a constitutively active conformation by its three disulfide bonds. swan.ac.uknih.gov Molecular dynamics simulations have revealed that linaclotide adopts a rigid conformation that is highly similar to that of the bacterial heat-stable enterotoxin (STh), which also binds GC-C with high affinity. swan.ac.ukresearchgate.net This structural homology explains its potent and consistent binding to the receptor's ligand-binding domain. researchgate.net

Interactive Table 2: Binding and Activity Characteristics of Linaclotide (Users can sort the data by clicking on the headers)

| Parameter | Cell Line | Value | Source |

|---|---|---|---|

| Binding Affinity (Ki) | Human Colon Carcinoma (T84) | 1.23 - 1.64 nM | researchgate.net |

| Functional Potency (EC₅₀ for cGMP accumulation) | Human Colon Carcinoma (T84) | 99 nM | researchgate.net |

Structural Dynamics of GC-C Activation by Linaclotide

The activation of Guanylate Cyclase-C is a direct consequence of the structural changes induced by linaclotide binding. The GC-C receptor is a transmembrane protein composed of three key functional parts: an extracellular ligand-binding domain, a single transmembrane-spanning segment, and an intracellular portion containing a kinase homology domain and a catalytic domain. nih.gov

The binding of linaclotide to the extracellular domain triggers a conformational change throughout the receptor. ontosight.ai This allosteric change is transmitted across the cell membrane, activating the intracellular catalytic domain. bmj.comasm.org Once activated, the catalytic domain enzymatically converts intracellular guanosine triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP). rhhz.netnih.govbmj.com

The unique and stable structure of linaclotide is crucial to this process. X-ray crystallography has shown that linaclotide possesses a tight, three-beta-turn structure, which is firmly immobilized by its three disulfide bridges. rhhz.net This constrained geometry is believed to be responsible for its high potency. rhhz.netnih.gov By locking the peptide into a conformation that is primed for receptor binding and activation, the disulfide bonds ensure an efficient and powerful stimulation of the GC-C signaling pathway upon interaction with the ligand-binding domain. nih.gov

Mechanistic Insights into Linaclotide S Biological Actions

Guanylate Cyclase-C Activation and Downstream Signaling

The primary molecular target of linaclotide is the transmembrane receptor guanylate cyclase-C, which is predominantly expressed on the apical surface of intestinal epithelial cells. frontiersin.orgnih.gov The binding of linaclotide to GC-C initiates a cascade of intracellular events that are central to its physiological effects. drugbank.compatsnap.com This interaction is characterized by high affinity and occurs in a pH-independent manner. frontiersin.orgresearchgate.net

Upon binding to the extracellular domain of GC-C, linaclotide induces a conformational change in the receptor, which activates its intracellular guanylate cyclase catalytic domain. frontiersin.orgpatsnap.com This enzymatic activity catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.comnih.gov Consequently, there is a significant and concentration-dependent accumulation of intracellular cGMP within the intestinal epithelial cells. nih.govfrontiersin.org In vitro studies using human colon carcinoma T84 cells have demonstrated that linaclotide stimulates a more potent accumulation of intracellular cGMP compared to the endogenous ligands, guanylin (B122020) or uroguanylin (B126073). frontiersin.orgresearchgate.net

Beyond its intracellular actions, cGMP is also actively transported out of the intestinal epithelial cells into the submucosa and the intestinal lumen. nih.govfrontiersin.org This process is mediated by cGMP efflux pumps, such as the multi-drug resistance protein 4 (MRP4), which is expressed on both the apical and basolateral membranes of the epithelium. researchgate.net The resulting increase in extracellular cGMP concentrations in the submucosa is believed to play a crucial role in modulating visceral pain by inhibiting colonic nociceptors. drugbank.comresearchgate.netnih.gov This analgesic effect is a key component of linaclotide's dual mechanism of action. nih.gov Studies have shown that the antinociceptive effects of linaclotide are absent in mice lacking the GC-C receptor and can be prevented by inhibitors of cGMP transporters. researchgate.netnih.gov

The elevated levels of intracellular cGMP act as a second messenger, leading to the activation of cGMP-dependent protein kinase II (PKG-II). drugbank.comnih.govresearchgate.net PKG-II is a key downstream effector in the linaclotide signaling pathway and is essential for mediating the cGMP-dependent effects on intestinal fluid secretion. nih.gov The activation of PKG-II is confirmed by the observed phosphorylation of its substrate, vasodilator-stimulated phosphoprotein (VASP), at the Serine 239 position in intestinal cell lines treated with linaclotide. nih.govresearchgate.net The critical role of PKG-II is underscored by studies in which the inhibition or genetic silencing of PKG-II significantly attenuates the linaclotide-induced trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) to the apical membrane. nih.govnih.gov

While the GC-C/cGMP/PKG-II pathway is the predominant signaling cascade activated by linaclotide, there is evidence of interplay with the cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.gov It is proposed that the high intracellular concentrations of cGMP can lead to the cross-activation of the cAMP-dependent protein kinase (PKA). nih.govnih.gov This may occur through the inhibition of phosphodiesterase 3 (PDE3) by cGMP, resulting in a localized increase in cAMP levels and subsequent PKA activation. nih.gov The involvement of PKA is supported by findings that PKA inhibitors can attenuate the linaclotide-induced trafficking of CFTR to the cell surface in human colonic cell lines. nih.govresearchgate.net

Ion Transport Regulation and Fluid Secretion Mechanisms

The culmination of the linaclotide-activated signaling cascade is the modulation of ion transport across the intestinal epithelium, which in turn drives fluid secretion into the intestinal lumen. wikipedia.orgpatsnap.com

A primary target of the activated PKG-II, and to some extent PKA, is the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel located on the apical membrane of intestinal epithelial cells. drugbank.comnih.govresearchgate.net Phosphorylation of CFTR by these kinases leads to its activation, which promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. patsnap.comnih.govresearchgate.net This efflux of anions creates an electrochemical gradient that is accompanied by the passive paracellular movement of sodium (Na⁺) ions and the osmotic flow of water into the lumen. nih.govresearchgate.net This increase in intraluminal fluid softens the stool and accelerates intestinal transit. nih.govpatsnap.com Furthermore, research indicates that linaclotide not only activates existing CFTR channels but also stimulates the trafficking and recruitment of CFTR from subapical vesicles to the cell surface, further enhancing the secretory capacity of the intestinal epithelium. nih.govnih.gov

Interactive Data Tables

Table 1: Key Molecular Events in Linaclotide's Mechanism of Action

| Step | Molecule/Process | Location | Outcome | Supporting Evidence |

| 1 | Linaclotide Binding | Apical surface of intestinal epithelial cells | Activation of Guanylate Cyclase-C (GC-C) | High-affinity, pH-independent binding demonstrated in T84 cells. frontiersin.orgresearchgate.net |

| 2 | cGMP Generation | Intracellular (cytosol) | Conversion of GTP to cGMP, increasing intracellular cGMP levels. patsnap.comnih.gov | Concentration-dependent accumulation of cGMP observed in vitro. nih.govfrontiersin.org |

| 3 | cGMP Efflux | Apical and basolateral membranes | Increased extracellular cGMP in the submucosa and lumen. nih.govfrontiersin.org | Mediated by cGMP efflux pumps like MRP4. researchgate.net |

| 4 | PKG-II Activation | Intracellular (cytosol) | Phosphorylation of downstream targets, including VASP. drugbank.comnih.gov | Confirmed by phosphorylation of VASP at Ser239. nih.govresearchgate.net |

| 5 | PKA Cross-Activation | Intracellular (cytosol) | Potential for cGMP to inhibit PDE3, leading to increased cAMP and PKA activation. nih.gov | PKA inhibitors attenuate linaclotide-induced CFTR trafficking. nih.govnih.gov |

| 6 | CFTR Activation | Apical membrane of intestinal epithelial cells | Phosphorylation and activation of the CFTR ion channel. nih.govresearchgate.net | Leads to secretion of chloride and bicarbonate ions. patsnap.comresearchgate.net |

| 7 | Fluid Secretion | Intestinal lumen | Osmotic influx of water into the intestinal lumen. nih.govresearchgate.net | Results in accelerated intestinal transit. nih.govpatsnap.com |

Table 2: Cellular and Physiological Responses to Linaclotide

| Cellular/Physiological Response | Mediating Pathway | Key Molecules Involved | Functional Consequence |

| Increased Intestinal Fluid Secretion | GC-C/cGMP/PKG-II/CFTR | Linaclotide, GC-C, cGMP, PKG-II, CFTR | Alleviation of constipation. wikipedia.orgpatsnap.com |

| Visceral Analgesia | GC-C/Extracellular cGMP | Linaclotide, GC-C, cGMP, Nociceptors | Reduction of abdominal pain. drugbank.comresearchgate.netnih.gov |

| Accelerated Intestinal Transit | Increased luminal fluid and motility | CFTR, Water, Sodium | Faster movement of stool through the colon. nih.govpatsnap.com |

| CFTR Trafficking | GC-C/cGMP/PKG-II and PKA | Linaclotide, cGMP, PKG-II, PKA, CFTR | Increased density of CFTR channels on the apical surface. nih.govnih.gov |

Modulation of Sodium-Hydrogen Exchanger 3 (NHE3) Activity

Linaclotide's mechanism of action involves the inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3). nih.govnih.gov This inhibition is a downstream effect of the activation of the GC-C receptor and the subsequent increase in intracellular cyclic guanosine monophosphate (cGMP). iomcworld.orgnih.gov The elevated cGMP levels lead to the inhibition of NHE3-dependent sodium absorption from the intestinal lumen. nih.govjci.org

Research in mouse models has demonstrated that linaclotide's ability to improve gastrointestinal transit in the context of cystic fibrosis is dependent on its inhibition of NHE3, as the primary mechanism involving the cystic fibrosis transmembrane conductance regulator (CFTR) is absent. nih.govphysiology.org Studies using a selective NHE3 inhibitor, tenapanor, have shown similar improvements in gastrointestinal transit, supporting the significant role of NHE3 inhibition in linaclotide's effects. physiology.org

Bicarbonate Secretion Pathways: Focus on Down-Regulated in Adenoma (DRA)

Linaclotide stimulates duodenal bicarbonate secretion through mechanisms that can be both dependent and independent of the cystic fibrosis transmembrane conductance regulator (CFTR). jci.orgbiorxiv.org A key player in the CFTR-independent pathway is the Down-Regulated in Adenoma (DRA), also known as SLC26A3, a chloride/bicarbonate exchanger. jci.orgresearchgate.net

Studies have shown that in the absence of CFTR function, linaclotide-stimulated bicarbonate secretion is significantly reduced or eliminated when DRA is inhibited. jci.orgbiorxiv.orgresearchgate.net This suggests that DRA can compensate for the loss of CFTR function in mediating bicarbonate secretion. jci.orgbiorxiv.org Research indicates that linaclotide can increase the expression of DRA at the apical brush border of intestinal enteroids, particularly in the absence of functional CFTR. researchgate.netbiorxiv.org

In vivo studies in mice have demonstrated that the administration of a DRA inhibitor significantly diminishes the bicarbonate secretion stimulated by linaclotide when CFTR is also inhibited. jci.orgresearchgate.net This highlights the critical role of DRA as the primary transporter for bicarbonate in this specific context. biorxiv.org Single-cell RNA sequencing data has further supported these findings by showing that a significant percentage of villus cells in the human duodenum express DRA (SLC26A3) but not CFTR mRNA. biorxiv.orgresearchgate.net

The table below summarizes the effect of a DRA inhibitor on linaclotide-stimulated bicarbonate secretion in the absence of CFTR function, based on in vivo mouse studies. jci.org

| Treatment Group | Linaclotide Concentration | % Reduction in Bicarbonate Secretion |

| DRAinh-A250 + CFTRinh-172 | 10⁻⁷ M | 67% ± 8% |

| DRAinh-A250 + CFTRinh-172 | 10⁻⁵ M | 73% ± 6% |

Electrophysiological Assessment of Ion Transport (e.g., Short-Circuit Current Analysis)

Electrophysiological studies using Ussing chambers are a standard method to assess ion transport across epithelial tissues. In this setup, the change in short-circuit current (Isc) is a measure of net ion movement across the tissue. mdpi.com Linaclotide has been shown to induce a concentration-dependent increase in the transepithelial ion current, or Isc, across rat and human colonic mucosa. nih.govresearchgate.net

This increase in Isc is indicative of active electrolyte secretion, primarily of chloride and bicarbonate ions, into the intestinal lumen. droracle.aipatsnap.com The activation of the GC-C/cGMP pathway by linaclotide is the initial step that leads to this electrophysiological response. nih.govnih.gov Studies have determined an EC50 value of 9.2 nM for the linaclotide-induced increase in Isc in rat colonic mucosa. nih.gov

The table below shows the concentration-dependent increase in short-circuit current (Isc) in response to linaclotide in human colon biopsies. researchgate.net

| Linaclotide Concentration (μmol/L) | Change in Isc (ΔIsc) |

| 0.01 | No significant change |

| 0.1 | Significant increase |

| 1.0 | Significant increase |

Inhibition of the Multidrug Resistance Protein 4 (MRP4), a cGMP efflux pump, has been found to potentiate the linaclotide-induced increase in Isc. nih.gov This suggests that MRP4 plays a regulatory role in the signaling pathway by controlling the intracellular levels of cGMP. nih.gov

Visceral Sensory Modulatory Mechanisms

Beyond its effects on secretion and transit, linaclotide also modulates visceral sensation, contributing to its analgesic properties. This is primarily achieved through the action of extracellular cyclic guanosine monophosphate (cGMP) on colonic nociceptors.

Modulation of Mechanosensitivity in Colonic Afferent Nerves

Linaclotide has been shown to inhibit colonic nociceptors and reduce their mechanosensitivity, particularly in models of chronic visceral hypersensitivity. nih.govopenaccessjournals.com This effect is more pronounced in hypersensitive states, suggesting that linaclotide can help normalize afferent sensitization. openaccessjournals.comjnmjournal.org

In mouse models, linaclotide administration reduced the firing of colonic sensory afferents in response to mechanical stimuli like colorectal distention. researchgate.netnih.gov This dampening of the stretch-sensitive afferent response is thought to be a key mechanism by which linaclotide alleviates abdominal pain. jnmjournal.orgjneurosci.org The inhibitory effect of linaclotide on mechanosensitive nociceptors is more potent than that of exogenously applied cGMP, and this effect is particularly significant in chronically hypersensitive animals. openaccessjournals.combmj.com

The table below summarizes the inhibitory effects of linaclotide on colonic nociceptor mechanosensitivity in healthy and chronic visceral hypersensitivity (CVH) mouse models. bmj.com

| Condition | Linaclotide Concentration | Reduction in Mechanosensitivity |

| Healthy | 300 nM | Significant |

| Healthy | 1000 nM | -48% |

| CVH | 100 nM | Significant |

| CVH | 300 nM | Significant |

| CVH | 1000 nM | -59% |

Involvement of Multidrug Resistance Protein 4 (MRP4) in cGMP Efflux

The efflux of cGMP from intestinal epithelial cells is a crucial step in linaclotide's analgesic mechanism, and this process is mediated by specific transporters. iomcworld.orgresearchgate.net Research has identified the Multidrug Resistance Protein 4 (MRP4) as a key cGMP efflux pump located on the apical membrane of intestinal epithelial cells. iomcworld.orgnih.gov

Linaclotide-induced activation of GC-C leads to the secretion of cGMP from both the apical and basolateral membranes of the colonic epithelium. nih.govresearchgate.net Inhibition of MRP4 has been shown to block the efflux of cGMP from the apical membrane. nih.gov This leads to an accumulation of intracellular cGMP, which in turn potentiates the secretory effects of linaclotide, as seen by an increased transepithelial ion current. iomcworld.orgnih.gov These findings suggest a previously unrecognized mechanism where MRP4 at the apical membrane functionally couples luminal electrolyte transport and cGMP secretion. nih.gov

Hypothesized Interactions with Neuropod Cells

Recent scientific investigations have unveiled a novel and significant aspect of linaclotide's mechanism of action, centering on its interaction with a specialized type of gut epithelial cell known as the neuropod cell. nih.gov These cells are a distinct subtype of enteroendocrine cells (EECs) that function as sensory transducers, forming direct synaptic connections with the nervous system to rapidly relay information from the gut lumen to the brain. nih.govfrontiersin.orgnih.gov This discovery has shifted the understanding of how linaclotide exerts its analgesic effects on visceral pain, suggesting a pathway that is distinct from its well-established role in intestinal fluid secretion.

A pivotal finding is that the receptor for linaclotide, guanylate cyclase-C (GUCY2C), is selectively and highly expressed in intestinal neuropod cells in both mice and humans. jci.orgnih.gov This localization suggests that these cells are a primary target for the drug. jefferson.edu Neuropod cells are characterized by their ability to synapse with submucosal neurons, including sensory neurons from the dorsal root ganglia (DRG), effectively creating a direct gut-brain neural circuit. nih.govjci.orgnih.gov

In vitro research using co-cultures of intestinal organoids containing neuropod cells and DRG neurons has provided critical mechanistic insights. jci.orgcloudfront.net These studies revealed that under basal conditions, GUCY2C-rich neuropod cells induce a state of hyperexcitability in the associated neurons. jci.orgnih.gov This is characterized by a reduced rheobase (the minimum current required to fire an action potential) and an increase in the number of evoked action potentials. nih.govresearchgate.net

Conversely, when the GUCY2C agonist linaclotide is introduced into this system, it eliminates the neuronal hyperexcitability produced by the neuropod cells. jci.orgnih.gov The application of linaclotide returns the neuronal rheobase and action potential firing to baseline levels. nih.govresearchgate.net Crucially, this modulatory effect is entirely dependent on the presence of GUCY2C on the neuropod cells. In co-cultures using neuropod cells deficient in GUCY2C, linaclotide has no effect on neuronal excitability. jci.orgnih.gov This demonstrates that linaclotide's analgesic action is mediated specifically through GUCY2C signaling within these sensory cells. jci.org

Further challenging previous models, the research indicates that this neuromodulatory effect is independent of extracellular cyclic guanosine monophosphate (cGMP). jci.orgnih.gov Administering exogenous cGMP to the co-culture system does not replicate the inhibitory effect of linaclotide on neuronal hyperexcitability. cloudfront.netresearchgate.net This suggests that while linaclotide's activation of GUCY2C on neuropod cells is the initial trigger, the subsequent signal that calms the connected neurons is not mediated by cGMP diffusing from the neuropod cell to the neuron. jci.orgcloudfront.net The precise downstream transmitter involved in this synaptic communication remains an area of active investigation. jci.orgcloudfront.net

The physiological relevance of this interaction is strongly supported by in vivo studies. jefferson.edu Genetically engineered mice lacking GUCY2C specifically in their neuropod cells develop spontaneous visceral pain. jci.orgcloudfront.net Furthermore, these mice are refractory to the pain-relieving effects of linaclotide, confirming that the neuropod cell-GUCY2C pathway is essential for the drug's analgesic properties. jci.orgnih.govjefferson.edu These findings collectively support a new hypothesis: linaclotide ameliorates visceral pain by binding to GUCY2C receptors on neuropod cells, which in turn modulates afferent nerve signaling to reduce pain perception. jci.orgcloudfront.net

Research Findings on Linaclotide and Neuropod Cell Interaction

| Experimental Model | Condition | Key Finding | Reference |

|---|---|---|---|

| Co-culture of GUCY2C-sufficient neuropod cells and Dorsal Root Ganglia (DRG) neurons | Basal (no agonist) | Neuropod cells induced hyperexcitability in DRG neurons (reduced rheobase, increased action potentials). | jci.orgnih.govresearchgate.net |

| Co-culture of GUCY2C-sufficient neuropod cells and DRG neurons | Application of Linaclotide | Linaclotide eliminated the neuropod cell-induced neuronal hyperexcitability, returning firing to baseline. | jci.orgnih.govjefferson.edu |

| Co-culture of GUCY2C-deficient neuropod cells and DRG neurons | Application of Linaclotide | Linaclotide had no effect on DRG neuron excitability. | jci.orgnih.gov |

| Co-culture of GUCY2C-sufficient neuropod cells and DRG neurons | Application of extracellular cGMP | Did not reproduce the inhibitory effect of linaclotide on neuronal hyperexcitability. | jci.orgnih.govcloudfront.netresearchgate.net |

| Genetically engineered mice with GUCY2C deleted in neuropod cells | In vivo observation | Mice exhibited spontaneous visceral pain and were unresponsive to the analgesic effects of linaclotide. | jci.orgnih.govjefferson.educloudfront.net |

Preclinical Pharmacological Investigations of Linaclotide

In Vitro Pharmacological Profiling

Receptor Binding Affinity and Selectivity Assays

Linaclotide demonstrates high-affinity binding to and selective activation of the guanylate cyclase-C (GC-C) receptor, which is expressed on the surface of intestinal epithelial cells. nih.govresearchgate.netnih.gov Competitive binding assays using human colon carcinoma T84 cells, which endogenously express the GC-C receptor, have shown that linaclotide binds with high affinity. The binding is notably pH-independent across a range of 5 to 8, which is representative of the conditions found in the gastrointestinal tract. nih.govresearchgate.net

Studies have determined the inhibitor constant (Kᵢ) for linaclotide binding to GC-C receptors on T84 cells to be in the nanomolar range, indicating a strong interaction between the peptide and its receptor. nih.gov The selectivity of linaclotide for GC-C was confirmed in studies using intestinal mucosal membranes from both wild-type and GC-C null mice. Linaclotide effectively inhibited the binding of a radiolabeled heat-stable enterotoxin (STa), another known GC-C ligand, to membranes from wild-type mice in a concentration-dependent manner. nih.gov In contrast, this binding was significantly reduced in membranes from GC-C null mice, confirming that GC-C is the specific molecular target of linaclotide. researchgate.netnih.gov

| Parameter | Cell Line/Tissue | Value | Reference |

|---|---|---|---|

| Inhibitor Constant (Kᵢ) | Human Colon Carcinoma T84 Cells | 1.23 - 1.64 nM | nih.gov |

cGMP Production in Cell Line Models (e.g., T84, Caco-2BBe Cells)

The binding of linaclotide to GC-C activates the receptor's intracellular catalytic domain, resulting in the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP). nih.gov This activity has been demonstrated in various intestinal cell line models, including T84 and Caco-2BBe cells. In these cell lines, linaclotide stimulates a significant, concentration-dependent accumulation of intracellular cGMP. nih.govnih.gov

The potency of linaclotide in stimulating cGMP synthesis varies slightly between studies and cell lines, which may be attributed to different experimental conditions. For instance, the half-maximal effective concentration (EC₅₀) for cGMP production in T84 cells has been reported as 99 nM in one study and 772 nM in another. nih.govnih.gov In C2BBe cells, the EC₅₀ was determined to be 523 nM. nih.gov Further investigation into linaclotide analogues showed an EC₅₀ for the parent compound of 3.7 nM in T84 cells. nih.govacs.org The activation of the cGMP pathway is further evidenced by the increased phosphorylation of downstream targets like the vasodilator-stimulated phosphoprotein (VASP), a substrate for the cGMP-dependent protein kinase II (PKG-II). nih.govimmune-system-research.com

| Cell Line | EC₅₀ Value (cGMP Production) | Reference |

|---|---|---|

| T84 | 99 nM | nih.gov |

| 772 nM | nih.gov | |

| 3.7 ± 0.5 nM | nih.gov | |

| Caco-2BBe (C2BBe) | 523 nM | nih.gov |

Ion Transport Studies in Isolated Tissues and Epithelial Cultures

The rise in intracellular cGMP initiated by linaclotide leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that stimulates the secretion of chloride and bicarbonate into the intestinal lumen. nih.govlinzesshcp.com This physiological effect has been quantified in vitro using Ussing chambers to measure ion transport across isolated intestinal tissues.

In studies with rat and human colonic mucosa, linaclotide elicited a concentration-dependent increase in the short-circuit current (Isc), which is a direct measure of active transepithelial ion transport. nih.gov The Isc response in rat colonic mucosa reached its maximum at a linaclotide concentration of 100 nM, with an EC₅₀ value of 9.8 nM. nih.gov This induced ion current is driven, at least in part, by chloride anion secretion. nih.gov Further experiments showed that this effect was inhibited by antagonists of both the CFTR ion channel and the Na-K-Cl co-transporter (NKCC1), confirming the key components of the secretory pathway. nih.gov Similar robust Isc responses have also been observed in mouse colonic epithelium treated with linaclotide. researchgate.netnih.gov

| Parameter | Tissue | Value | Reference |

|---|---|---|---|

| EC₅₀ (Short-Circuit Current) | Rat Colonic Mucosa | 9.8 nM | nih.gov |

In Vivo Studies and Animal Models

Assessment of Gastrointestinal Transit Acceleration in Rodent Models

The pro-secretory effects of linaclotide translate to an acceleration of gastrointestinal (GI) transit in vivo. In rodent models, orally administered linaclotide was shown to produce a significant, dose-dependent increase in GI transit rates in both rats and mice. nih.govimmune-system-research.com The mechanistic link to its receptor was firmly established in studies comparing wild-type mice with GC-C null mice; linaclotide accelerated transit in wild-type mice, but this effect was absent in mice lacking the GC-C receptor. nih.gov

Interestingly, linaclotide also improves GI transit in mouse models of cystic fibrosis (CF), where the CFTR channel is deficient or absent. physiology.orgnih.govphysiology.org In these models, linaclotide's effect is attributed to the inhibition of the sodium/hydrogen exchanger 3 (NHE3). physiology.orgnih.gov This inhibition reduces sodium and fluid absorption from the lumen, thereby increasing luminal fluid content and accelerating transit through a CFTR-independent mechanism. nih.govnih.gov

Evaluation of Secretagogue Activity in Ligated Intestinal Loop Models

The secretagogue activity of linaclotide, or its ability to stimulate fluid secretion, has been directly evaluated using ligated intestinal loop models in rodents. protocols.ioplos.org In these experiments, a segment of the small intestine is surgically isolated, and the test compound is injected into the loop. Exposure of these ligated loops in rats and wild-type mice to linaclotide induced a significant accumulation of fluid compared to vehicle-treated controls. nih.govnih.gov

This increase in intestinal fluid secretion was found to be directly correlated with a significant elevation of cGMP levels within the intestinal lumen of the treated loops. nih.govnih.gov Consistent with other findings, the secretagogue effect of linaclotide was dependent on the presence of its receptor, as the fluid secretion was not observed in GC-C null mice. researchgate.netnih.gov These findings demonstrate that linaclotide acts locally within the gastrointestinal tract to enhance intestinal secretion. nih.gov

Analysis of Visceral Hyperalgesia in Preclinical Disease Models (e.g., TNBS-induced inflammation, stress-induced models)

Linaclotide has been evaluated for its anti-nociceptive properties in various rodent models that mimic the visceral hyperalgesia characteristic of irritable bowel syndrome (IBS). These models include those based on inflammation and stress.

In a trinitrobenzene sulfonic acid (TNBS)-induced inflammatory model in rats, orally administered linaclotide significantly reduced the number of abdominal contractions in response to colorectal distension, a measure of visceral pain. linzesshcp.com This effect was observed in post-inflammatory conditions without altering the colonic wall's elasticity. linzesshcp.com The anti-hyperalgesic effect of linaclotide was dependent on its target receptor, guanylate cyclase-C (GC-C), as the compound effectively reduced hypersensitivity in wild-type mice but not in GC-C null mice following TNBS-induced inflammation. linzesshcp.comnih.gov These findings suggest that the analgesic properties of linaclotide are mediated through the activation of GC-C. linzesshcp.comnih.gov

Linaclotide's efficacy has also been demonstrated in non-inflammatory, stress-induced models of visceral hypersensitivity. In Wistar rats subjected to acute partial restraint stress (PRS) or acute water avoidance stress (WAS), linaclotide significantly decreased colonic hypersensitivity. linzesshcp.comgastroenterologyandhepatology.net For instance, in the WAS model, seven days of linaclotide treatment inhibited the development of visceral hyperalgesia compared to vehicle-treated controls. gastroenterologyandhepatology.net The mechanism involves the local action of linaclotide on GC-C receptors on mucosal epithelial cells, leading to the production and release of cyclic guanosine monophosphate (cGMP). nih.gov This extracellular cGMP then acts on and inhibits nociceptors, reducing the transmission of pain signals from the colon. nih.gov

| Preclinical Model | Animal | Key Findings | Reference |

|---|---|---|---|

| TNBS-Induced Colonic Inflammation | Rats & Mice | Significantly decreased abdominal contractions to colorectal distension. Effect was absent in GC-C null mice. | linzesshcp.com |

| Partial Restraint Stress (PRS) | Rats | Significantly decreased colonic hypersensitivity. | linzesshcp.com |

| Water Avoidance Stress (WAS) | Rats | Inhibited stress-induced visceral hyperalgesia after 7 days of treatment. | gastroenterologyandhepatology.net |

Investigations into Linaclotide's Effects on Gut-Cardio-Renal Axis (e.g., Adenine-induced CKD mouse model)

The interplay between gut health and cardiovascular and renal diseases, known as the gut-cardio-renal axis, has been a subject of increasing research. Linaclotide's effects on this axis have been investigated in a mouse model of chronic kidney disease (CKD) induced by adenine. drugbank.comyoutube.com In this model, which mimics features of human CKD, linaclotide demonstrated protective effects on both the heart and kidneys. drugbank.comresearchgate.net

Administration of linaclotide to adenine-induced renal failure mice led to a significant reduction in plasma levels of trimethylamine-N-oxide (TMAO), a gut microbiota-derived uremic toxin implicated in the progression of cardiovascular and renal disease. drugbank.comyoutube.comacs.org This reduction in TMAO was associated with improvements in renal function and a decrease in various other uremic toxins. youtube.com Mechanistically, linaclotide was found to ameliorate renal inflammation and fibrosis, as evidenced by reduced expression of markers like collagen I and transforming growth factor-β (TGF-β). drugbank.comyoutube.com

Furthermore, linaclotide treatment resulted in reduced cardiac fibrosis in the CKD model. drugbank.comresearchgate.net It decreased the expression of cardiac fibrosis markers such as galectin-3 (Gal-3) and ST2. drugbank.comyoutube.com The beneficial effects of linaclotide also extended to improving gut barrier integrity. In the renal failure mice, reduced levels of the tight junction protein claudin-1 were restored by linaclotide, suggesting an amelioration of the "leaky gut" condition often associated with CKD. drugbank.comyoutube.com These findings indicate that by modifying the gut environment and reducing the production of harmful metabolites, linaclotide can positively impact the gut-cardio-renal axis, offering a potential strategy for mitigating the complications of CKD. drugbank.comnih.gov

| Parameter Measured | Effect of Linaclotide | Reference |

|---|---|---|

| Plasma TMAO Levels | Decreased | drugbank.comyoutube.com |

| Renal Inflammation & Fibrosis | Ameliorated | drugbank.comyoutube.com |

| Cardiac Fibrosis | Reduced | drugbank.comyoutube.com |

| Colonic Claudin-1 Levels | Restored | drugbank.comyoutube.com |

Ontogeny of GC-C Receptor Expression and Responsiveness in Juvenile Animal Models

The expression and responsiveness of the guanylate cyclase-C (GC-C) receptor, the molecular target of linaclotide, exhibit significant age-dependent variations in preclinical models. Studies in neonatal mice have revealed that GC-C receptors are more highly expressed and show enhanced agonism in the early stages of life compared to adult animals. linzesshcp.comh1.co

This age-dependent increase in GC-C receptor activity leads to a more pronounced physiological response to linaclotide in juvenile animals. linzesshcp.com Specifically, oral administration of linaclotide in neonatal mice resulted in substantially elevated intestinal fluid secretion. h1.co This heightened secretory response was associated with a greater risk of rapid and severe dehydration, leading to increased mortality within the first 24 hours of administration in these preclinical studies. linzesshcp.comh1.co This contrasts with observations in older juvenile or adult animals, where the response is more modulated. While a clinical study in children aged 2 to less than 18 years did not show an age-dependent trend in GC-C intestinal expression, data for children under 2 years is insufficient. h1.co The preclinical findings in neonatal mice underscore a critical developmental window during which the gastrointestinal system is particularly sensitive to GC-C agonism.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Luminal Stability and Degradation Pathways

Linaclotide is a 14-amino acid peptide designed for oral administration and local action within the gastrointestinal (GI) tract. gastroenterologyandhepatology.net Its stability within the GI lumen is a critical factor for its pharmacological activity. Preclinical in vitro studies have shown that linaclotide is stable in the highly acidic environment of the stomach, showing minimal degradation in simulated gastric fluid. nih.govnih.gov This acid stability allows the peptide to pass through the stomach intact. nih.govgastroenterologyandhepatology.net

Upon reaching the more neutral pH of the small intestine, linaclotide undergoes metabolic degradation. drugbank.com The primary initial metabolic step is the cleavage of the C-terminal tyrosine residue, a reaction mediated by carboxypeptidase A. researchgate.net Following this initial step, the degradation pathway for both linaclotide and its active metabolite involves the reduction of their disulfide bonds within the intestinal lumen. drugbank.comtexas.gov This reduction is followed by further proteolysis, breaking the peptides down into smaller, inactive peptide fragments and naturally occurring amino acids. drugbank.comtexas.gov In vitro studies using simulated intestinal fluid show that linaclotide is degraded within about an hour. nih.gov

Identification and Pharmacological Contribution of Active Metabolites (e.g., MM-419447)

The metabolism of linaclotide within the gastrointestinal tract leads to the formation of a principal, pharmacologically active metabolite, designated MM-419447. nih.govdrugbank.com This metabolite is formed by the enzymatic removal of the C-terminal tyrosine from the parent linaclotide molecule. texas.gov

MM-419447 has been shown to be a potent agonist of the GC-C receptor, exhibiting a binding affinity comparable to that of linaclotide. researchgate.netnih.gov In vitro studies using the human colonic T84 cell line demonstrated that MM-419447 effectively stimulates a concentration-dependent increase in intracellular cyclic guanosine monophosphate (cGMP). nih.govnih.gov

Localized Action within the Gastrointestinal Tract

Linaclotide and its active metabolite, MM-419447, are designed to act locally on the luminal surface of the intestinal epithelium, where their target, the GC-C receptor, is expressed. drugbank.comopenaccessjournals.com Preclinical and clinical pharmacokinetic studies have consistently demonstrated that linaclotide has minimal systemic absorption following oral administration. texas.govnih.gov

In studies with healthy subjects, plasma concentrations of both linaclotide and MM-419447 were below the limit of quantitation following recommended oral doses. nih.gov Even at doses significantly higher than the therapeutic dose, systemic levels remained negligible. nih.gov The low systemic and portal vein concentrations observed in rat studies further confirm that both the parent drug and its active metabolite are minimally absorbed. nih.govresearchgate.net This lack of systemic exposure means that the distribution of linaclotide to other tissues and organs is not expected to be clinically relevant. texas.gov The pharmacological effects of linaclotide, including increased fluid secretion and visceral analgesia, are therefore confined to the gastrointestinal tract, stemming from the activation of GC-C receptors on enterocytes. gastroenterologyandhepatology.netlinzesshcp.com

pH-Independence of GC-C Activation

A significant characteristic of linaclotide in preclinical studies is the pH-independent nature of its interaction with the guanylate cyclase-C (GC-C) receptor. nih.govnih.gov This contrasts with the endogenous GC-C ligands, guanylin (B122020) and uroguanylin (B126073), whose binding affinities and subsequent activation of GC-C are influenced by pH. nih.govnih.gov The activity of uroguanylin, for instance, is enhanced in more acidic environments. nih.gov

Preclinical research has demonstrated that linaclotide binds with high affinity to GC-C receptors across a broad and physiologically relevant pH range of 5 to 8. nih.govnih.gov This pH-independent binding allows linaclotide to be active along the entire length of the intestinal tract, regardless of the varying pH environments in different segments. nih.govnih.gov Studies conducted on human colon carcinoma T84 cells, a common in vitro model for the intestinal epithelium, have confirmed this characteristic. nih.govresearchgate.netresearchgate.net

The binding affinity of linaclotide to GC-C receptors on T84 cells was found to be consistently high and independent of pH, with an inhibition constant (Ki) in the low nanomolar range. nih.gov This consistent binding affinity across different pH levels suggests a stable interaction between linaclotide and its receptor, which is not reliant on the protonation state of specific amino acid residues that can be affected by pH changes. nih.gov

Furthermore, the principal active metabolite of linaclotide, MM-419447, also demonstrates pH-independent binding to GC-C receptors on T84 cells, with affinities at pH 5.0 and 8.0 being comparable to that of the parent compound. researchgate.net This ensures that the pharmacological activity is maintained even after initial metabolism in the gastrointestinal tract. researchgate.net The pH-independent activation of GC-C by linaclotide leads to a concentration-dependent increase in intracellular cyclic guanosine monophosphate (cGMP), which is the key second messenger responsible for its downstream effects on fluid secretion and transit. nih.govnih.govnih.gov

The structural stability of linaclotide, conferred by its three intramolecular disulfide bonds, is believed to contribute to its ability to maintain an active conformation and bind effectively to GC-C irrespective of the surrounding pH. nih.gov This inherent stability also makes linaclotide resistant to degradation in the harsh acidic environment of the stomach. nih.gov

The following table summarizes the binding affinity of linaclotide to GC-C receptors at various pH levels as observed in preclinical studies.

| pH | Binding Affinity (Ki) | Cell Line |

| 5.0 - 8.0 | 1.23 - 1.64 nM | T84 (human colon carcinoma) |

Advanced Research Methodologies in Linaclotide Studies

Biochemical and Molecular Biology Techniques

To understand the molecular underpinnings of linaclotide's effects, researchers have employed a variety of biochemical and molecular biology techniques. These methods allow for the detailed examination of receptor expression, protein interactions, and the cellular trafficking of key transport proteins.

PCR and Immunoblotting for Receptor and Protein Expression

The expression of the GC-C receptor, the molecular target for linaclotide, and other crucial proteins in the signaling pathway are often quantified using Polymerase Chain Reaction (PCR) and immunoblotting (also known as Western blotting). nih.govnih.govpatsnap.com PCR is utilized to measure the mRNA levels of GC-C, providing insight into the gene's transcriptional activity in intestinal tissues and cell lines like T84 and Caco-2BBe. nih.govasm.org

Immunoblotting complements PCR by detecting the actual protein levels. asm.orgoup.comoup.com This technique has been used to confirm the presence and quantify the amount of GC-C receptor, as well as downstream signaling proteins such as phosphorylated vasodilator-stimulated phosphoprotein (pVASP), which serves as a marker for the activation of cGMP-dependent protein kinase II (PKGII). nih.govnih.govasm.org For instance, studies have shown that linaclotide treatment leads to increased levels of pVASP at Ser239, indicating the activation of the GC-C/cGMP/PKGII signaling pathway. nih.govnih.govresearchgate.net

| Technique | Target Analyte | Key Finding | Reference |

|---|---|---|---|

| PCR | GC-C mRNA | Confirmed expression of the linaclotide receptor in intestinal cells. | nih.govasm.org |

| Immunoblotting | GC-C Protein | Verified the presence of the GC-C receptor protein. | asm.org |

| Immunoblotting | pVASP (Ser239) | Demonstrated linaclotide-induced activation of the downstream cGMP/PKGII pathway. | nih.govnih.govresearchgate.net |

Surface Biotinylation for Membrane Protein Trafficking Studies

A key aspect of linaclotide's mechanism is the translocation of the cystic fibrosis transmembrane conductance regulator (CFTR) to the apical membrane of intestinal epithelial cells. nih.govnih.gov To study this movement, or trafficking, of membrane proteins, researchers employ a technique called surface biotinylation. nih.govnih.govresearchgate.net

This method involves labeling proteins on the cell surface with biotin. The cells are then lysed, and the biotinylated proteins are isolated and quantified. Studies using this technique have demonstrated that treatment with linaclotide increases the amount of CFTR at the cell surface in both rat intestinal loops and in cultured human colonic intestinal cells (T84 and Caco-2BBe). nih.govnih.gov This provides direct evidence that linaclotide promotes the trafficking of CFTR to the apical membrane, a crucial step in its secretagogue effect. nih.gov

Confocal Microscopy for Cellular Localization

To visualize the location of proteins within the cell, confocal microscopy is a powerful tool. nih.govpatsnap.comjci.orgscian.clnih.gov This high-resolution imaging technique allows researchers to see the precise subcellular localization of proteins like CFTR and the down-regulated in adenoma (DRA) chloride/bicarbonate exchanger. jci.orgnih.gov

In linaclotide studies, confocal microscopy has been used to visually confirm the findings from surface biotinylation experiments. nih.govpatsnap.com For example, it has shown the translocation of CFTR from subapical compartments to the cell surface in rat jejunum enterocytes following linaclotide treatment. nih.govnih.gov More recent research has also utilized confocal microscopy to demonstrate that linaclotide can increase the apical brush border expression of DRA in human duodenal enteroids, suggesting a role for linaclotide in bicarbonate secretion. jci.org

Physiological and Electrophysiological Techniques

To investigate the functional consequences of linaclotide's molecular actions, researchers utilize physiological and electrophysiological techniques that measure ion transport and fluid secretion directly.

Ussing Chamber Experiments for Ion Transport Measurement

The Ussing chamber is a classic experimental setup used to measure ion transport across epithelial tissues. nih.govbiorxiv.orgcolab.wsmdpi.com In the context of linaclotide research, biopsies of human and mouse duodenum are mounted in Ussing chambers to measure changes in short-circuit current (Isc), which is an indicator of net ion movement. nih.govbiorxiv.org

These experiments have been crucial in demonstrating that linaclotide stimulates bicarbonate secretion in both mouse and human duodenum. nih.govbiorxiv.org Studies have shown that linaclotide induces a significant increase in duodenal bicarbonate secretion, and this effect persists even in the absence of functional CFTR. nih.govbiorxiv.orgnih.gov This indicates that linaclotide has pleiotropic effects on ion transport beyond its well-established role in CFTR-mediated chloride secretion.

| Tissue Source | Measured Parameter | Key Finding | Reference |

|---|---|---|---|

| Mouse Duodenum | Bicarbonate Secretion, Isc | Linaclotide stimulates electrogenic bicarbonate secretion. | biorxiv.orgbiorxiv.org |

| Human Duodenal Biopsies | Bicarbonate Secretion, Isc | Linaclotide stimulates electroneutral bicarbonate secretion. | nih.govbiorxiv.org |

| Cftr Knockout Mouse Duodenum | Bicarbonate Secretion | Linaclotide-stimulated bicarbonate secretion is independent of CFTR. | nih.govbiorxiv.orgnih.gov |

In Vivo Intestinal Loop Assays for Fluid Secretion

These assays have consistently shown that linaclotide stimulates robust fluid secretion in the intestine. nih.govnih.govportico.orgacs.org This effect is a direct consequence of the ion secretion stimulated by linaclotide, which creates an osmotic gradient that draws water into the intestinal lumen. The in vivo intestinal loop model provides a valuable physiological context for the molecular and cellular events observed in vitro. asm.org

Peptide Chemistry and Analytical Approaches

High-Performance Liquid Chromatography (HPLC) for Purity and Characterization

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the analysis, purification, and quality control of linaclotide. omicsonline.orgresearchgate.net It is used to separate linaclotide from impurities that may arise during its synthesis, such as incompletely synthesized peptides or molecules with incorrectly formed disulfide bonds. omicsonline.org Researchers have developed and validated specific RP-HPLC methods to achieve high purity, often exceeding 98%, for prepared linaclotide. omicsonline.orggoogle.com

The development of a stability-indicating RP-HPLC method is crucial for identifying degradation products that form under various stress conditions, including acidic, basic, oxidative, and photolytic environments. researchgate.netnih.gov Method development involves optimizing several parameters, including the type of column, the composition and pH of the mobile phase, and the column temperature to achieve effective separation. omicsonline.org For instance, studies have examined various C8 and C18 columns and mobile phases consisting of acetonitrile (B52724) and phosphate (B84403) buffers to find the optimal conditions for separating linaclotide from its degradants. omicsonline.orgresearchgate.net Detection is typically performed using a UV detector at a wavelength of 214 nm, which is suitable for peptide bonds. omicsonline.orgnih.gov

Interactive Table 1: Exemplary HPLC Conditions for Linaclotide Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | SinoChrom ODS-BP (250 mm×4.6 mm, 5 µm) omicsonline.org | Waters Symmetry C18 (150 × 4.6 mm, 3.5 µm) nih.gov | Zobrax 300SB C18 (2.1 × 200 mm, 3.5 µm) nih.gov |

| Mobile Phase A | 30 mol·L-1 phosphate (pH 2.8) omicsonline.org | 0.1% Formic Acid in Water | 0.05% TFA in water nih.gov |

| Mobile Phase B | Acetonitrile omicsonline.org | Acetonitrile | 90% Acetonitrile / 0.043% TFA / 10% Water nih.gov |

| Flow Rate | 1.0 mL·min-1 omicsonline.org | Not Specified | 0.3 mL/min nih.gov |

| Detection | UV at 214 nm omicsonline.org | Not Specified | UV at 214 nm nih.gov |

| Oven Temp. | 40°C omicsonline.org | Not Specified | Not Specified |

Mass Spectrometry for Peptide Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is particularly powerful for identifying and characterizing unknown degradation products. nih.gov By subjecting linaclotide to stress conditions and analyzing the resulting mixture with LC-HRMS, researchers can determine the exact mass of degradation products. Subsequent MS/MS experiments generate fragmentation patterns that help to elucidate the chemical structures of these products and establish mechanistic fragmentation pathways. nih.gov This information is critical for understanding the stability of the drug molecule. nih.gov

Interactive Table 2: Mass Spectrometry Parameters for Linaclotide Analysis

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) | Commonly used for peptide analysis, enabling the formation of multiply charged ions. | lcms.cz |

| Precursor Ion | Most predominant species observed during MS optimization. | The 2+ (m/z 764) precursor was the most predominant species for quantification. | lcms.cz |

| MRM Transition | Specific precursor to product ion transition used for quantification. | The 764→182 MRM transition was used as the primary quantification transition. | lcms.cz |

| Instrumentation | Type of mass spectrometer used for analysis. | Tandem/Triple Quadrupole MS (e.g., Xevo TQ-XS) for quantification; LC-HRMS for characterization. | lcms.cznih.gov |

| Application | Purpose of the MS analysis. | Quantification in plasma; Identification and characterization of degradation products. | lcms.cznih.gov |

"-omics" Technologies in Linaclotide Research

The advent of "-omics" technologies has opened new avenues for understanding the complex biological effects of linaclotide beyond its primary pharmacodynamics. These high-throughput methods allow for a global assessment of molecules such as RNA, metabolites, and microbial communities, providing a systems-level view of the drug's impact.

Single-Cell RNA Sequencing (sc-RNAseq) for Cell-Specific Responses

Single-cell RNA sequencing (scRNA-seq) is a powerful technology that measures gene expression at the level of individual cells. 10xgenomics.comlexogen.com This high-resolution approach overcomes the limitations of traditional bulk RNA-seq, which averages gene expression across a heterogeneous population of cells and can mask the responses of rare or specific cell subtypes. 10xgenomics.comsigniosbio.com

In the context of linaclotide research, scRNA-seq offers the potential to dissect the specific responses of different intestinal epithelial cell types to guanylate cyclase-C (GC-C) activation. nih.govcd-genomics.com By analyzing the transcriptomes of thousands of individual cells from intestinal tissue exposed to linaclotide, researchers could:

Identify responding cell subtypes: Pinpoint exactly which epithelial cells (e.g., enterocytes, goblet cells, tuft cells) are most responsive to the drug. cd-genomics.com

Uncover novel mechanisms: Discover changes in gene expression and signaling pathways that are affected by linaclotide, providing new insights into its mechanism of action. cd-genomics.com

Identify biomarkers: Correlate specific gene expression signatures in certain cell populations with treatment response or disease state, aiding in patient stratification. signiosbio.comcd-genomics.com

While specific studies applying scRNA-seq to linaclotide's effects are emerging, the technology's established ability to reveal cellular heterogeneity, dynamic cellular processes, and cell-specific drug responses makes it a highly relevant and advanced methodology for future investigations. lexogen.comcd-genomics.comnih.gov

Metabolomics in Systemic and Local Biological Samples

Metabolomics involves the comprehensive study of small molecule metabolites in biological systems. jogh.org In linaclotide research, this approach is primarily focused on local biological samples, such as fecal matter, because linaclotide itself has minimal systemic absorption. nih.govnih.gov

Targeted metabolomics has been used to investigate the impact of linaclotide treatment on the metabolic output of the gut microbiota. nih.gov A key area of focus has been short-chain fatty acids (SCFAs), which are metabolites produced by bacterial fermentation of dietary fibers in the colon. A multicenter study demonstrated that linaclotide treatment significantly modifies SCFA metabolism in patients with irritable bowel syndrome with constipation (IBS-C). nih.gov Intriguingly, a positive correlation was observed between the concentrations of certain SCFAs and the improvement in clinical symptoms, suggesting a link between the metabolic changes in the gut environment and the therapeutic efficacy of linaclotide. nih.govnih.gov Another study noted that the microbiota-derived metabolite butyrate (B1204436) can dampen the linaclotide response in human colonocytes, suggesting a complex interplay between microbial metabolites and drug efficacy. bspghan.org.uk

Systemic metabolomics, typically using plasma or serum, is less likely to reveal direct effects of linaclotide due to its low bioavailability. nih.gov However, it could potentially be used to explore the downstream, systemic consequences of improved gut function and altered gut-brain axis signaling resulting from treatment.

Metagenomics for Gut Microbiota Analysis

Metagenomics, the study of genetic material recovered directly from environmental samples, is crucial for understanding the interaction between linaclotide and the gut microbiome. frontiersin.orge-dmj.org The gut microbiota is known to have complex, bidirectional interactions with various drugs, and evidence suggests it plays a role in the therapeutic effect of linaclotide. nih.govnih.gov

Studies have employed 16S rRNA sequencing, a targeted metagenomic approach, to analyze the composition of the gut microbiota in IBS-C patients before and after linaclotide treatment. nih.govnih.gov A prospective, multicenter study revealed that linaclotide treatment considerably modified the gut microbiome. nih.gov A key finding from this research was the significant enrichment of the genus Blautia in patients who responded well to the therapy. nih.govnih.gov The abundance of Blautia after treatment was not only higher than in healthy volunteers but also showed a positive correlation with improvements in clinical symptoms. nih.govnih.gov This suggests that Blautia may be a predictive biomarker for treatment success and could be involved in mediating the drug's efficacy. nih.gov These findings highlight how metagenomic analysis can identify critical bacterial players that may influence interindividual variability in response to linaclotide. nih.gov

Interactive Table 3: Metagenomic and Metabolomic Findings in Linaclotide Research

| Technology | Sample Type | Key Finding | Implication | Source |

|---|---|---|---|---|

| Metagenomics (16S rRNA) | Fecal | Linaclotide treatment significantly modifies the gut microbiome. nih.gov | Demonstrates a direct impact of the drug on the gut microbial community. | nih.gov |

| Metagenomics (16S rRNA) | Fecal | Enrichment of the genus Blautia was associated with higher efficacy of linaclotide. nih.gov | Blautia may serve as a predictive microbe for symptom relief. | nih.govnih.gov |

| Targeted Metabolomics | Fecal | Linaclotide treatment alters short-chain fatty acid (SCFA) metabolism. nih.gov | The drug's effect is linked to changes in the metabolic function of the microbiota. | nih.gov |

| Targeted Metabolomics | Fecal | A positive correlation was found between Blautia abundance, SCFA concentrations, and symptom improvement. nih.gov | Suggests a mechanistic link between specific bacteria, their metabolites, and clinical efficacy. | nih.govnih.gov |

| In Vitro Metabolomics | Human Colonoids | The microbiota-derived metabolite butyrate can dampen the cellular response to linaclotide. bspghan.org.uk | Highlights potential for microbial metabolites to influence drug efficacy. | bspghan.org.uk |

Synthetic Chemistry and Analog Design of Linaclotide

Strategies for Linaclotide Total Synthesis

The total synthesis of linaclotide has been approached through various strategies, primarily revolving around solid-phase peptide synthesis followed by carefully orchestrated disulfide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The primary method for synthesizing the linear peptide precursor of linaclotide is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. rhhz.netnih.gov This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, such as a resin. googleapis.comub.edu Both manual and automated peptide synthesizers are utilized for this process. nih.govnih.gov The choice of resin, such as Wang resin or 2-chlorotrityl hydrazine (B178648) resin, can influence the synthesis strategy. nih.govsioc-journal.cn An alternative, though less common, approach is the Boc (tert-butyloxycarbonyl) SPPS, which has been used for synthesizing specific analogs like those containing selenocysteine (B57510). nih.gov

The linear peptide is assembled on the resin, and after the sequence is complete, it is cleaved from the solid support. This cleavage step is typically performed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS), which also removes most of the amino acid side-chain protecting groups. nih.govgoogleapis.com

Regioselective Disulfide Bond Formation Approaches

The critical step in linaclotide synthesis is the correct formation of the three disulfide bonds between specific cysteine residues (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13). nih.govwikipedia.org Several approaches have been developed to control this process and avoid the formation of mismatched isomers. mdpi.com

Semi-regioselective Oxidation: This strategy employs two different types of cysteine protecting groups, such as trityl (Trt) and acetamidomethyl (Acm). sioc-journal.cn By selectively removing one set of protecting groups while the others remain, the first disulfide bond(s) can be formed. Subsequent removal of the second set of protecting groups and another oxidation step forms the remaining bond(s). sioc-journal.cn Studies have shown that the order of bond formation is crucial, with the Cys5-Cys13 bond being the most favorable to form first. sioc-journal.cn

Regioselective Oxidation: This is the most precise method, utilizing three orthogonal protecting groups for the different pairs of cysteines. This allows for the stepwise and controlled formation of each disulfide bond. nih.govbiotage.com This method provides the highest purity of the desired linaclotide isomer but requires more complex synthetic planning. mdpi.com The formation of the first disulfide bond can be performed while the peptide is still attached to the resin (on-resin oxidation), followed by cleavage and subsequent formation of the remaining bonds in solution (liquid-phase oxidation). nih.govmdpi.com

The order of disulfide bond formation has been found to be critical for maximizing the yield of the correctly folded peptide. An optimized order involves forming the Cys1-Cys6 bond first, followed by the Cys2-Cys10 bond, and finally the Cys5-Cys13 bond. biotage.com

Automation in Peptide Synthesis

Automation plays a significant role in the synthesis of linaclotide, particularly in the solid-phase synthesis of the linear peptide chain. nih.govnih.gov Automated peptide synthesizers can perform the repetitive cycles of amino acid coupling and deprotection efficiently and with high precision. nih.govgoogleapis.com This reduces manual labor and improves reproducibility.

Furthermore, advancements in synthesizer software and hardware have enabled the automation of not just the linear synthesis but also the on-resin regioselective disulfide bond formation steps. biotage.com By programming the synthesizer to deliver the specific reagents for deprotection and oxidation in a defined sequence, a significant portion of the complex synthesis can be automated, leading to a more streamlined and efficient process. biotage.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of linaclotide relates to its biological activity as a GC-C agonist. These studies involve synthesizing analogs of linaclotide with specific modifications and evaluating their ability to activate the GC-C receptor. nih.govacs.org

Amino Acid Residue Modifications and Their Impact on GC-C Agonism